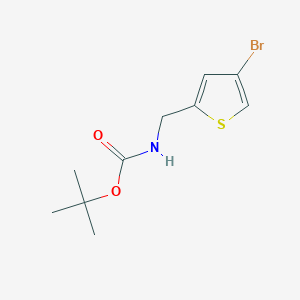![molecular formula C75H44 B3029077 2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] CAS No. 518997-91-6](/img/structure/B3029077.png)
2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound characterized by its unique spirobifluorene structure. This compound is notable for its rigid, three-dimensional architecture, which imparts exceptional thermal and photophysical properties. It is widely used in various scientific and industrial applications, particularly in the field of organic electronics.
Mecanismo De Acción
Target of Action
The primary target of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is the Organic Light Emitting Diodes (OLEDs) . This compound is used as a blue-emitting material in electroluminescent devices .
Mode of Action
The compound’s mode of action is based on its unique molecular structure. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the light emission process in OLEDs . The compound’s ability to emit blue light is leveraged in these devices, contributing to their overall performance.
Result of Action
The result of the compound’s action is the emission of blue light in OLEDs . This contributes to the device’s ability to display a wide range of colors. Additionally, the compound’s high glass-transition temperature and excellent thermal stability make it suitable for use in multi-layer devices .
Action Environment
The action of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] can be influenced by environmental factors such as temperature and the presence of other compounds in the OLED device. Its high thermal stability allows it to function effectively in a variety of conditions . Furthermore, its solubility in common organic solvents allows for easy integration into the device’s structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the condensation of fluorenone with phenyl-substituted fluorene derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or by using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions usually involve heating the mixture to temperatures between 110-140°C, followed by purification steps to isolate the desired product .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The industrial methods aim to maintain the structural integrity of the spirobifluorene core while ensuring high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the fluorene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent charge transport properties.
Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and detection of metal ions like zinc.
Polymer Chemistry: Incorporated into polymers to enhance their thermal stability and mechanical properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): Commonly used in perovskite solar cells but has lower thermal stability compared to 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene].
2,7-Bis(diphenylphosphoryl)-9,9’-spirobifluorene (SPPO13): Used as an n-type host in light-emitting electrochemical cells, offering high luminance and operational stability.
Uniqueness
2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] stands out due to its exceptional thermal and photophysical properties, making it highly suitable for advanced optoelectronic applications. Its rigid spirobifluorene core provides superior stability and performance compared to other similar compounds .
Propiedades
IUPAC Name |
2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H44/c1-9-25-61-49(17-1)50-18-2-10-26-62(50)73(61)65-29-13-7-23-55(65)57-37-33-45(41-69(57)73)47-35-39-59-60-40-36-48(44-72(60)75(71(59)43-47)67-31-15-5-21-53(67)54-22-6-16-32-68(54)75)46-34-38-58-56-24-8-14-30-66(56)74(70(58)42-46)63-27-11-3-19-51(63)52-20-4-12-28-64(52)74/h1-44H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDFHGPJXDFXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(C81C2=CC=CC=C2C2=CC=CC=C12)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H44 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
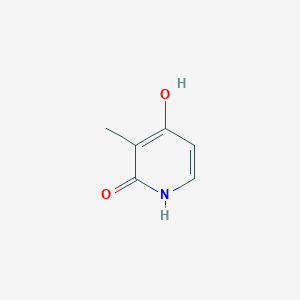
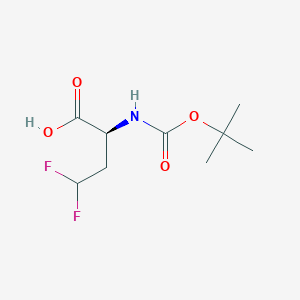
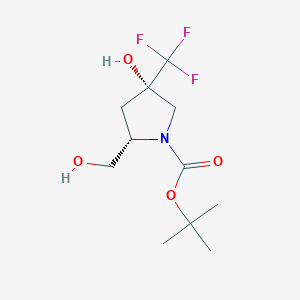
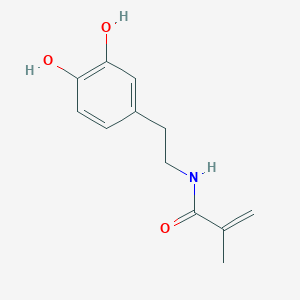
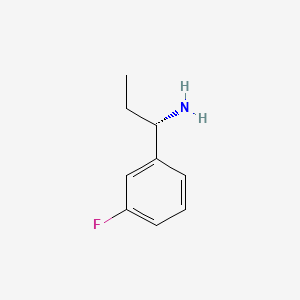
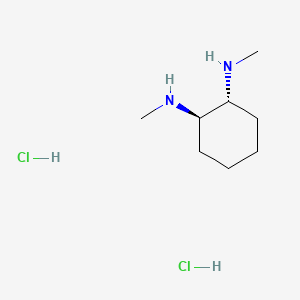
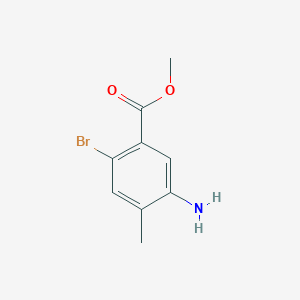

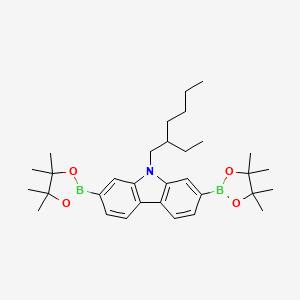
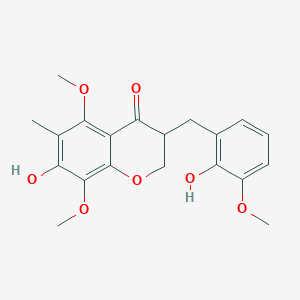
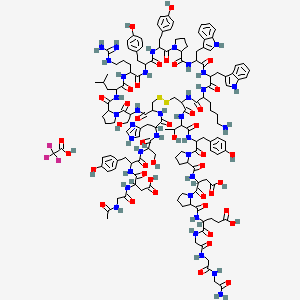
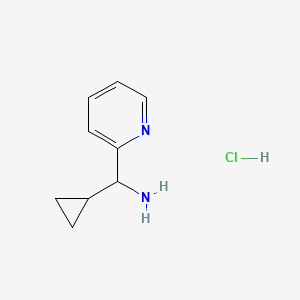
![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)
